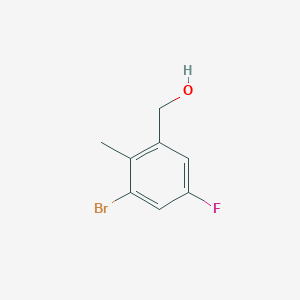
3-Bromo-5-fluoro-2-methylbenzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-2-methylbenzenemethanol is an organic compound that belongs to the class of aromatic alcohols. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring, with a hydroxymethyl group (-CH2OH) as a substituent. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-methylbenzenemethanol typically involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of the hydroxymethyl group. One common synthetic route is as follows:
Bromination: The starting material, 2-methylphenol, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 3-position.
Fluorination: The brominated intermediate is then treated with a fluorinating agent, such as potassium fluoride (KF), to introduce the fluorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-methylbenzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (3-Bromo-5-fluoro-2-methyl-phenyl)-carboxylic acid.
Reduction: (3-Bromo-5-fluoro-2-methyl-phenyl)-methane.
Substitution: (3-Methoxy-5-fluoro-2-methyl-phenyl)-methanol.
Scientific Research Applications
3-Bromo-5-fluoro-2-methylbenzenemethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-methylbenzenemethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity to molecular targets, while the hydroxymethyl group can participate in hydrogen bonding interactions. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-fluoro-2-methyl-phenyl)-methane: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
(3-Bromo-5-fluoro-2-methyl-phenyl)-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, leading to different applications and reactivity.
(3-Methoxy-5-fluoro-2-methyl-phenyl)-methanol:
Uniqueness
3-Bromo-5-fluoro-2-methylbenzenemethanol is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the hydroxymethyl group, makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H8BrFO |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(3-bromo-5-fluoro-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO/c1-5-6(4-11)2-7(10)3-8(5)9/h2-3,11H,4H2,1H3 |
InChI Key |
ZRIXKJABJGEUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol](/img/structure/B8540932.png)
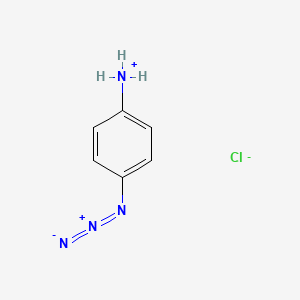
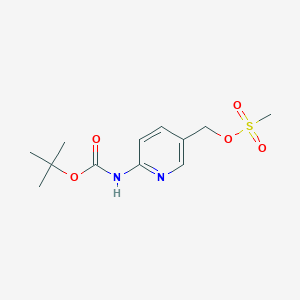
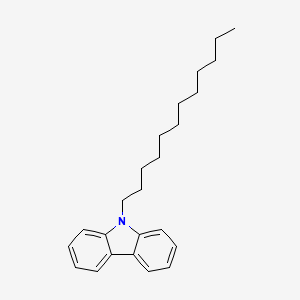
![2-Naphthalenecarboxamide, 4-amino-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B8540964.png)
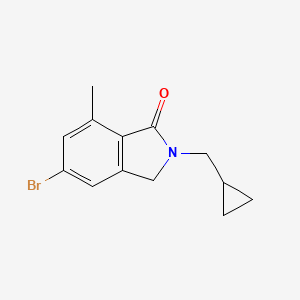
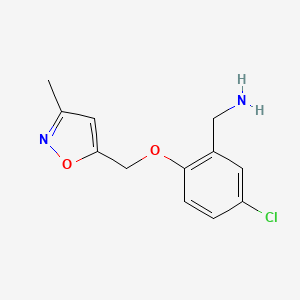
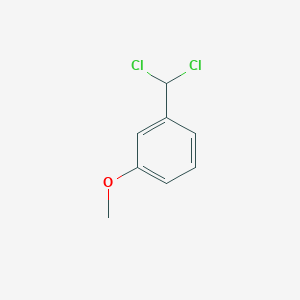
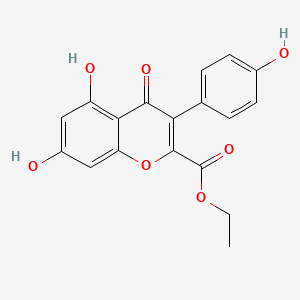
![1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8540988.png)
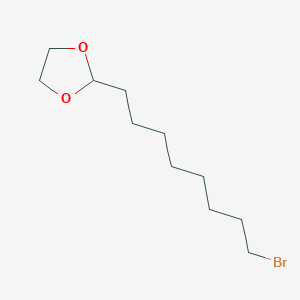
![2-Fluoro-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B8541006.png)
![Tert-butyl (2-[(5-bromopyridin-3-yl)amino]ethyl)carbamate](/img/structure/B8541019.png)
![4-[(4-Hydroxy-2,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B8541022.png)
